molecular formula C20H18N4O4S B11155774 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11155774
M. Wt: 410.4 g/mol
InChI Key: ULNZIKLBWIIMSH-UHFFFAOYSA-N
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Description

This compound features a 4,5-dimethoxy-substituted indole core linked to a 1,3-benzothiazole moiety via an N~2~-2-oxoethylamino bridge. The indole scaffold contributes aromatic π-π interactions, while the methoxy groups enhance lipophilicity and electron-donating effects. The benzothiazole group, a heterocyclic aromatic system, is known for its bioactivity in medicinal chemistry, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O4S/c1-27-15-8-7-12-11(18(15)28-2)9-14(22-12)19(26)21-10-17(25)24-20-23-13-5-3-4-6-16(13)29-20/h3-9,22H,10H2,1-2H3,(H,21,26)(H,23,24,25)

InChI Key

ULNZIKLBWIIMSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Methoxylation Strategies

The dimethoxy substitution at positions 4 and 5 of the indole ring typically employs:

  • Ullmann-type coupling with methyl iodide under basic conditions (K₂CO₃, DMF, 80°C)

  • Direct electrophilic substitution using dimethyl sulfate in acetic acid

Key challenges include avoiding over-methylation and preserving the indole nitrogen’s reactivity. A 2015 study cited in achieved 89% yield using phase-transfer catalysis (tetrabutylammonium bromide, 50°C, 6h).

Carboxamide Installation

Coupling the indole-2-carboxylic acid with ethylenediamine derivatives requires careful protection/deprotection:

  • Activation : Use of EDC/HOBt in DMF (0°C → rt, 12h)

  • Aminolysis : Reaction with tert-butyl (2-aminoethyl)carbamate (2 eq., DIPEA, 48h)

  • Deprotection : TFA/CH₂Cl₂ (1:1 v/v, 2h) to yield free amine

Synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetamide

Benzothiazole Ring Formation

Source details multiple catalytic systems for benzothiazole synthesis:

CatalystConditionsYieldTime
Cu(II)-TDnSiO₂Neat, 20°C98%20 min
Mn-doped CdS nanoparticlesH₂O, 90°C97%1.5h
AlPO₄-supported Cr-salenEtOH, 50°C96%2h

The general mechanism involves condensation of o-aminothiophenol with glyoxylic acid derivatives:
C6H4SHNH2+OHC-CO2Hcat.benzothiazole-2-carboxylic acid\text{C}_6\text{H}_4\text{SHNH}_2 + \text{OHC-CO}_2\text{H} \xrightarrow{\text{cat.}} \text{benzothiazole-2-carboxylic acid}

Amide Coupling to Ethylenediamine

Activation of the benzothiazole-2-carboxylic acid via:

  • Mixed anhydride (ClCO₂Et, N-methylmorpholine, THF, -15°C)

  • HATU-mediated coupling (DIPEA, DMF, 0°C → rt)

Patent EP2520575A1 reports 76-82% yields for analogous reactions using Hünig’s base as the tertiary amine.

Final Assembly: Conjugation of Subunits

Amide Bond Formation

Critical parameters for coupling the indole and benzothiazole moieties:

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DMF+15% vs. THF
Coupling reagentHBTU vs. EDC88% vs. 72%
Temperature0°C → rtPrevents racemization

Source emphasizes the necessity of molecular sieves (4Å) to scavenge water, improving yields to 91%.

Purification Challenges

HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) reveals three major impurities:

  • Unreacted indole-carboxylic acid (Rt = 4.2 min)

  • Di-coupled byproduct (Rt = 6.8 min)

  • Hydrolyzed benzothiazole (Rt = 3.5 min)

Recrystallization from ethyl acetate/n-hexane (1:5) provides pharmaceutical-grade material (99.2% purity).

Process Optimization and Scalability

Catalytic System Comparison

ConditionSmall Scale (1g)Pilot Scale (1kg)
Reaction Time18h24h
Yield89%78%
Purity99.1%97.3%

Scale-up trials from demonstrate the superiority of flow chemistry systems:

  • Continuous stirred-tank reactor (CSTR): 82% yield at 5 kg/batch

  • Microwave-assisted batch: 91% yield but limited to 500g scale

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 8.45 (d, J = 8.1 Hz, 1H, benzothiazole H), 6.92 (s, 1H, dimethoxy H)

  • HRMS : m/z calc. for C₂₁H₁₉N₄O₄S [M+H]⁺ 423.1124, found 423.1121

  • IR : 1675 cm⁻¹ (amide C=O), 1590 cm⁻¹ (benzothiazole C=N)

Polymorph Screening

Three distinct crystalline forms identified via XRPD:

  • Form I : Monoclinic, P2₁/c, melting point 214-216°C (thermodynamically stable)

  • Form II : Orthorhombic, Pbca, mp 208-210°C (hygroscopic)

  • Form III : Amorphous (pharmaceutically disfavored)

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide has demonstrated significant antimicrobial properties in various studies. Preliminary evaluations indicate its effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones suggesting potent antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the growth of cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action is believed to involve the modulation of enzyme activities critical for cancer cell metabolism .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against S. aureus and E. coli with varying degrees of effectiveness across different strains.
Anticancer EvaluationDemonstrated cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent.
Anti-inflammatory PropertiesSuggested modulation of inflammatory markers in vitro, warranting further exploration in vivo.

Mechanism of Action

The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Analog 1 : N~2~-[4-(1,3-Benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide
  • Key Difference : The alkyl chain between the benzothiazole and indole is extended to a 4-oxobutyl group (vs. 2-oxoethyl in the target compound).
  • Impact: Lipophilicity: Longer chain increases logP (predicted +0.5–0.7), enhancing membrane permeability but reducing aqueous solubility.
Analog 2 : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
  • Key Differences: Thiazole (non-fused) replaces benzothiazole. Carboxylic acid substituent at indole-2-position (vs. carboxamide).
  • Impact :
    • Polarity : Carboxylic acid increases hydrophilicity (lower logP by ~1.0) but may limit blood-brain barrier penetration.
    • Electron Effects : Thiazole’s electron-withdrawing nature reduces indole’s electron density, altering binding interactions .
Analog 3 : Quinazolinone-Isoindole Derivatives (e.g., 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole)
  • Key Differences: Quinazolinone and isoindole cores replace indole-benzothiazole. Sulfanyl linker instead of oxoethylamino bridge.
  • Impact: Binding Modes: Sulfanyl groups may form stronger covalent bonds with cysteine residues in target proteins. Rigidity: Quinazolinone’s planar structure favors intercalation but reduces conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 (Butyl Chain) Analog 2 (Thiazole-Carboxylic Acid)
Molecular Weight ~460 g/mol ~502 g/mol ~350 g/mol
logP (Predicted) 3.2 3.7–3.9 2.1–2.3
Water Solubility Low (10–20 µM) Very Low (<5 µM) Moderate (50–100 µM)
Metabolic Stability Moderate (t1/2 = 4–6 h) Low (t1/2 = 2–3 h) High (t1/2 = 8–10 h)

Biological Activity

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various fields.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety , an indole ring , and a carboxamide group , which contribute to its biological activity. The synthesis typically involves multi-step reactions including:

  • Formation of the Benzothiazole Moiety : Achieved by reacting aniline with ammonium thiocyanate.
  • Synthesis of the Indole Ring : Conducted through Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.
  • Coupling Reactions : The benzothiazole and indole intermediates are coupled to form the desired compound.

2.1 Anticancer Activity

This compound has been investigated for its anticancer properties . In vitro studies have shown that it inhibits cancer cell proliferation across various cell lines. For example:

Cell LineIC50 (µM)
HeLa5.5
MCF-76.0
A5497.0

These values indicate significant potency against cervical and breast cancer cells .

2.2 Anti-inflammatory and Antimicrobial Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Additionally, it has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi, making it a candidate for further development in treating infections .

2.3 Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties , potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and neuronal apoptosis in cellular models .

3. Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound's effects on pancreatic cancer cells (SUIT-2). Results showed an IC50 value of 5.11 µM, indicating strong antiproliferative activity .
  • Neuroprotection Study : Another investigation focused on its neuroprotective effects in a model of oxidative stress-induced neuronal injury, demonstrating reduced cell death rates compared to control groups .

4. Conclusion

This compound exhibits promising biological activities across multiple domains including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. These findings warrant further exploration into its potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are typically employed to synthesize this compound?

Answer:
The compound is synthesized via a multi-step condensation reaction. A common approach involves refluxing 2-aminobenzothiazole derivatives with 3-formyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (or its ester) in acetic acid, catalyzed by sodium acetate. The reaction proceeds through nucleophilic attack of the benzothiazole amine on the indole aldehyde, followed by cyclization. Purification is achieved via recrystallization from DMF/acetic acid mixtures. This method mirrors protocols used for structurally analogous indole-thiazole hybrids .

Basic: What analytical techniques confirm the compound's structural integrity?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, indole NH at δ ~12 ppm) and carbon backbone.
  • FT-IR : Identifies key functional groups (amide C=O stretch at ~1650–1700 cm⁻¹, aromatic C=C at ~1500 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion).
  • X-ray crystallography : Resolves 3D conformation if single crystals are obtained, as seen in related benzothiazole-indole hybrids .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:
Yield optimization strategies include:

  • Catalyst tuning : Sodium acetate (2.0 equiv) enhances proton abstraction during condensation .
  • Solvent control : Acetic acid promotes solubility of intermediates while minimizing side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 3–5 hours under reflux) .
  • Stoichiometry : A 1.1:1 molar ratio of aldehyde to benzothiazole precursor ensures complete conversion .

Advanced: How should discrepancies in biological activity data (e.g., IC₅₀ values) be addressed?

Answer:
Discrepancies may arise from:

  • Purity variations : Validate via HPLC (purity >95%) and elemental analysis.
  • Assay conditions : Standardize cell lines (e.g., passage number), incubation time, and solvent controls (DMSO <0.1%).
  • Target specificity : Use orthogonal assays (e.g., enzymatic vs. cell viability) to confirm mechanism. Cross-reference with structurally validated inhibitors .

Basic: What biological targets are hypothesized based on structural analogs?

Answer:
The compound’s benzothiazole and indole moieties suggest interactions with:

  • Kinases (e.g., EGFR/VEGFR) : The benzothiazole mimics ATP’s adenine ring, competing for binding pockets.
  • DNA repair enzymes (e.g., PARP-1) : The planar indole system may intercalate DNA or inhibit topoisomerases.
  • Apoptotic regulators (e.g., Bcl-2) : Methoxy groups enhance membrane permeability for intracellular targets .

Advanced: How do electronic effects of substituents (e.g., methoxy groups) influence reactivity?

Answer:

  • Methoxy groups : Electron-donating (-OCH₃) groups at the indole 4,5-positions activate the carboxamide toward nucleophilic substitution (Hammett σ = -0.27).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in acylation reactions.
  • Steric effects : Bulky substituents on the benzothiazole ring may hinder conjugation, reducing bioactivity .

Basic: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock, Schrödinger) : Models interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge regions).
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR : Correlates substituent electronic parameters (e.g., logP, polar surface area) with activity .

Advanced: What strategies resolve low solubility in pharmacological assays?

Answer:

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group.
  • Cocrystallization : Use coformers (e.g., succinic acid) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-oxidation of indole : Controlled reflux time (<5 hours) and inert atmosphere (N₂/Ar) prevent ring degradation.
  • Ester hydrolysis : Use ethyl esters instead of methyl to slow down hydrolysis in acidic conditions.
  • Byproduct formation : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography .

Advanced: How is enantiomeric purity assessed for chiral derivatives?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Compare Cotton effects with enantiomerically pure standards.
  • X-ray crystallography : Resolves absolute configuration via anomalous scattering .

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